molecular formula C3H7ClO B031591 2-Chloroethyl methyl ether CAS No. 627-42-9

2-Chloroethyl methyl ether

Cat. No. B031591
CAS RN: 627-42-9
M. Wt: 94.54 g/mol
InChI Key: XTIGGAHUZJWQMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chloroethyl methyl ether and related compounds has been explored in several studies. For instance, Shatzmiller et al. (1991) described the synthesis of chloromethyl (―)-menthyl ether and its use in producing α-branched α-amino nitriles (Shatzmiller, Dolithzky, & Bahar, 1991). Zheng et al. (2016) reported an efficient synthesis of chloromethyl methyl ether (MOMCl), highlighting its importance as a protecting agent in organic synthesis (Zheng, Cao, Ma, & Ding, 2016).

Scientific Research Applications

Thermal Decomposition Analysis

A comprehensive study was conducted on the thermal decomposition of 2-chloroethyl methyl ether (2-CEME) across temperatures ranging from 1175 to 1467 K. The decomposition was found to occur primarily through molecular elimination reactions, leading to the formation of methane, ethylene, and methanol as major products, with acetaldehyde and ethane as minor products. This research provides valuable insights into the reaction mechanisms and kinetics of 2-CEME under high-temperature conditions, offering a foundation for further studies on its thermal stability and decomposition pathways (Parandaman & Rajakumar, 2017).

Synthesis Optimization

In another research, the synthetic technique for 3-(N,N-Dimethoxyethyl)amino acetanilide using 2-chloroethyl methyl ether was optimized, showcasing the effectiveness of DMF as a catalyst. This study not only demonstrated a method to achieve higher yields and shorter reaction times but also highlighted the commercial viability of the optimized process, providing a blueprint for the efficient production of chemical intermediates (Ning Jing-heng, 2010).

Environmental Impact Assessment

Further, the atmospheric reactivity and environmental impact of 2-chloroethyl methyl ether were evaluated through kinetic studies with OH radicals and Cl atoms. These studies offer crucial data on the compound's atmospheric lifetime, providing essential information for assessing its environmental footprint and facilitating better management of its use and emissions (Dalmasso et al., 2010).

Innovative Chemical Synthesis Applications

Moreover, research into the efficient synthesis of chloromethyl methyl ether and its application in one-pot hydroxyl protection procedures showcases the utility of 2-chloroethyl methyl ether in organic synthesis. This demonstrates its role as a valuable reagent in the protection of hydroxyl groups, underlining its significance in synthetic organic chemistry (Zheng et al., 2016).

Safety And Hazards

2-Chloroethyl methyl ether is considered hazardous. It is a highly flammable liquid and is harmful if swallowed . Safety measures include washing off immediately with soap and plenty of water while removing all contaminated clothes and shoes if skin contact occurs .

properties

IUPAC Name

1-chloro-2-methoxyethane
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InChI

InChI=1S/C3H7ClO/c1-5-3-2-4/h2-3H2,1H3
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InChI Key

XTIGGAHUZJWQMD-UHFFFAOYSA-N
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Canonical SMILES

COCCCl
Source PubChem
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Molecular Formula

C3H7ClO
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DSSTOX Substance ID

DTXSID6060840
Record name 1-Chloro-2-methoxyethane
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Molecular Weight

94.54 g/mol
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Physical Description

Liquid; [MSDSonline]
Record name beta-Chloroethyl methyl ether
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Boiling Point

92-93 °C
Record name BETA-CHLOROETHYL METHYL ETHER
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Solubility

SOL IN WATER; VERY SOL IN ETHER
Record name BETA-CHLOROETHYL METHYL ETHER
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Density

1.0345 @ 20 °C/4 °C
Record name BETA-CHLOROETHYL METHYL ETHER
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Product Name

2-Chloroethyl methyl ether

CAS RN

627-42-9
Record name 2-Chloroethyl methyl ether
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Record name beta-Chloroethyl methyl ether
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Record name Ethane, 1-chloro-2-methoxy-
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Record name 2-CHLOROETHYL METHYL ETHER
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